(R)-2-Amino-1-(4-fluorophenyl)ethanol
Description
(R)-2-Amino-1-(4-fluorophenyl)ethanol is a chiral β-amino alcohol characterized by a fluorinated aromatic ring and an ethanolamine backbone. Its molecular formula is C₈H₁₀FNO, with a molecular weight of 171.17 g/mol. The compound exhibits a melting point of 82–83°C (though literature discrepancies note a lower range of 63–65°C) and a specific optical rotation of [α]²⁰_D = −66.9 (CHCl₃, c = 1.04) . It is synthesized via asymmetric reduction or catalytic methods, often yielding enantiomerically pure forms critical for pharmaceutical applications .
The compound serves as a versatile intermediate in drug synthesis, particularly in developing cholesterol-lowering agents like ezetimibe derivatives . Additionally, it acts as a ligand in organometallic chemistry, a catalyst in polymer synthesis, and exhibits antifungal activity against species such as Candida albicans .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |
InChI Key |
LPKXWVNNGWDLMT-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)F |
Origin of Product |
United States |
Scientific Research Applications
(R)-2-Amino-1-(4-fluorophenyl)ethanol Applications
This compound is a chemical compound with diverse applications, particularly in synthesizing pharmaceutical intermediates and biologically active molecules . Its structure, a chiral amino alcohol, makes it a versatile building block for creating more complex molecules with specific biological activities .
Pharmaceutical Intermediates
- (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives: this compound is used as an intermediate in producing (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives . These derivatives are significant as anti-obesity and anti-diabetic agents because they selectively act on β3-receptors in vivo, potentially leading to fewer side effects compared to insulin-based treatments . The (R,R) form of these derivatives exhibits substantially higher activity .
Asymmetric Synthesis
- Chiral Synthesis: this compound is employed in asymmetric synthesis to create chiral molecules, which are essential in pharmaceuticals due to their specific interactions with biological systems .
- One-Pot Reactions: It can be used in one-pot multi-step reactions combining enzymatic and metal catalysis to produce 1,2-amino alcohols with high enantiomeric purity . For example, azidoketones can be converted into 1,2-amino alcohols using a combination of azidolysis, enzymatic reduction, and hydrogenation in a single reaction vessel .
- Biocatalysis: Biocatalytic reductions involving this compound are performed using enzymes like alcohol dehydrogenases (ADHs) to achieve high yields and stereoselectivity .
Case Study: Synthesis of (S)-tembamide
- (S)-tembamide: this compound can be used as a building block in synthesizing complex molecules like (S)-tembamide, a naturally occurring benzamide derivative with antiviral (HIV) activity .
Production Process
- Microorganism-Based Production: Optically active (R)-2-amino-1-phenylethanol derivatives can be efficiently produced using specific microorganisms or their preparations . These microorganisms act on a mixture of enantiomers, allowing for the isolation of the desired optically active compound with high yield and optical purity .
- Purification Methods: Specific isolation and purification methods are crucial in obtaining 2-amino-1-phenylethanol derivatives with high purity, ensuring the efficiency of subsequent reactions .
- Asymmetric Reduction: The compound can also be produced by asymmetrically reducing an aminoketone compound using microorganisms .
Other Applications
Comparison with Similar Compounds
Table 1: Comparison of (R)-2-Amino-1-(4-fluorophenyl)ethanol with Analogous Compounds
Impact of Substituents on Physical and Chemical Properties
- Fluorine vs. Methoxy Groups: The 4-fluorophenyl group in this compound enhances electronegativity and metabolic stability compared to the 4-methoxyphenyl analog, which has a higher melting point (103–104°C) due to increased polarity .
- Enantiomeric Differences: The (S)-enantiomer of 4-methoxyphenyl ethanol exhibits a positive optical rotation (+61.4 vs. −66.9), highlighting the role of chirality in pharmacological targeting .
Critical Notes on Discrepancies and Limitations
- Optical Rotation Conflicts : Discrepancies in [α]²⁰_D values for (S)-enantiomers across studies underscore the need for standardized measurement conditions .
Preparation Methods
Biocatalytic Asymmetric Synthesis Using Transaminase
Overview
The most advanced and selective method for preparing (R)-2-Amino-1-(4-fluorophenyl)ethanol involves the use of omega-transaminase enzymes to catalyze the asymmetric amination of a ketone precursor. This approach offers high enantioselectivity, mild reaction conditions, and scalability.
- Substrate : 2-hydroxy-5-fluoroacetophenone
- Amino Donor : Isopropylamine, sec-butylamine, or DL-alanine
- Coenzyme : Pyridoxal phosphate (10–20 mmol/L)
- Buffer : Potassium phosphate or Tris-HCl, pH 7–9
- Cosolvent : Dimethyl sulfoxide, N,N-dimethylformamide, methanol, ethanol, acetonitrile, or isopropanol
- Enzyme : R-selective omega-transaminase (e.g., Evoxx Cat. No. 1.2.132)
- Reaction Conditions : 25–35 °C, vacuum (−0.03 to −0.06 MPa), 18 hours
- Acid-base extraction
- Solvent extraction (e.g., isopropyl acetate, ethyl acetate)
- Crystallization from petroleum ether
| Parameter | Value/Range |
|---|---|
| Yield | 81% |
| Optical Purity (ee) | 99.5% (R-enantiomer) |
| Reaction Temperature | 25–35 °C |
| Reaction Time | 18 hours |
| Enzyme Loading | 0.5–1% (w/w vs. substrate) |
| pH Range | 7–9 |
| Substrate Concentration | 10 g/100 mL DMSO |
Microbial Asymmetric Reduction
Overview
An alternative approach involves the use of whole-cell microorganisms capable of asymmetric reduction or amination of the ketone precursor. Strains from genera such as Rhodosporidium, Comamonas, Lodderomyces, and Pilimelia have been reported to efficiently convert suitable precursors into optically active 2-amino-1-phenylethanol derivatives, including fluorinated analogs.
- Microorganism : Selected strain (e.g., Rhodosporidium sp.)
- Substrate : 2-aminoacetophenone derivative (with 4-fluoro substitution)
- Medium : Aqueous, buffered
- Conditions : 20–35 °C, aerobic, 24–72 hours
Performance Data (Generalized from Literature)
| Parameter | Value/Range |
|---|---|
| Yield | 50–80% |
| Optical Purity (ee) | >95% (R-enantiomer) |
| Reaction Temperature | 20–35 °C |
| Reaction Time | 24–72 hours |
- No need for isolated enzymes or coenzymes
- Potential for cost-effective, large-scale production
Comparative Summary Table
| Method | Yield (%) | Optical Purity (ee, %) | Reaction Time | Scalability | Complexity | Environmental Impact |
|---|---|---|---|---|---|---|
| Enzymatic Transaminase | 81 | 99.5 | 18 h | High | Moderate | Low |
| Microbial Asymmetric Reduction | 50–80 | >95 | 24–72 h | Moderate | High | Low |
| Classical Resolution | 30–50 | 90–99 | Variable | Low | High | Moderate |
Research Notes and Analytical Data
- High-performance liquid chromatography and chiral liquid chromatography confirm product identity and enantiomeric excess in enzymatic methods.
- Nuclear magnetic resonance (NMR) is used for structural confirmation.
- The biocatalytic approach is preferred for industrial applications due to its robustness, scalability, and environmental advantages.
Q & A
Q. What are the common synthetic routes for (R)-2-Amino-1-(4-fluorophenyl)ethanol?
- Methodological Answer : The compound is synthesized via a two-step, one-pot sequence involving reductive amination followed by enantioselective reduction. Key steps include:
- Step 1 : Reductive amination of 4-fluorophenylglyoxal with ammonia, yielding an intermediate imine.
- Step 2 : Asymmetric reduction using chiral catalysts (e.g., Ru-based complexes) or biocatalysts (e.g., alcohol dehydrogenases) to achieve high enantiomeric excess (ee).
A representative protocol from the Royal Society of Chemistry (RSC) reports 86% yield with >99% ee using immobilized lipases under mild conditions (30°C, pH 7.0) . - Data Table :
| Parameter | Value | Source |
|---|---|---|
| Yield | 86% | |
| ee | >99% | |
| TLC Rf | 0.10 (MTBE/MeOH/NH4OH) | |
| Reaction Temperature | 30°C |
Q. How is enantiomeric purity assessed for this compound?
- Methodological Answer : Enantiomeric purity is quantified using:
- Chiral HPLC : Employing columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention times and peak areas determine ee.
- Optical Rotation : Specific rotation ([α]D) is measured (e.g., [α]²⁰D = −66.8° in CHCl₃ for the (R)-enantiomer) and compared to literature values .
- NMR Spectroscopy : ¹H- and ¹³C-NMR data (e.g., δ 7.03 ppm for aromatic protons) validate structural integrity and absence of diastereomers .
Q. What are the key spectroscopic features of this compound?
- Methodological Answer : Key spectral data include:
- ¹H-NMR (CDCl₃) : δ 2.24 (br s, OH/NH₂), 4.59 (dd, CH-OH), 7.03–7.31 (aromatic protons) .
- ¹³C-NMR : δ 49.3 (CH₂), 73.6 (CH-OH), 162.2 (d, JCF = 245 Hz, C-F) .
- GC-MS : m/z = 155 (M⁺), with fragments at 125 (base peak) and 97 .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodological Answer :
- Biocatalytic Strategies : Use engineered hydroxynitrile lyases (HNLs) or alcohol dehydrogenases (ADHs) for stereoselective reductions. For example, HNL from Prunus amygdalus achieves >98% ee in cyanohydrin syntheses .
- Solvent Engineering : Polar aprotic solvents (e.g., MTBE) enhance enzyme stability and reaction rates .
- Immobilization : Lipases immobilized on silk fibroin-alginate spheres improve reusability and ee (82–99%) .
Q. What challenges arise in scaling up the synthesis of this compound?
- Methodological Answer :
- Purification : Chromatography is required to remove byproducts (e.g., diastereomers or unreacted intermediates). Crystallization in ethanol/water mixtures improves purity .
- Catalyst Cost : High-cost chiral catalysts necessitate recycling. Immobilized enzymes reduce expenses by >30% per batch .
- Yield vs. ee Trade-off : Aggressive reaction conditions (e.g., high temperature) may reduce ee. Kinetic resolution at 30°C balances yield (86%) and ee (99%) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- Fluorine vs. Chlorine : Fluorine enhances metabolic stability and bioavailability compared to chlorine, as seen in analogs like (R)-2-Amino-1-(4-chlorophenyl)ethanol .
- Amino Group Position : Moving the amino group to C2 (vs. C1) reduces antifungal activity by 50%, as shown in chromone-linked derivatives .
- Data Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
